Low-yielding condensation steps with standard 3-methyl or unsubstituted pyrazole carbaldehydes compromise API campaigns. 3-Ethyl-1H-pyrazole-5-carbaldehyde (CAS 518357-38-5) overcomes this by delivering:
Scalable supply with rigorous QC.
3-Ethyl-1H-pyrazole-5-carbaldehyde (CAS 518357-38-5) is a functionalized heterocyclic intermediate essential for the synthesis of complex molecular scaffolds. As a member of the substituted pyrazole carbaldehyde class, its primary value lies in its role as a precursor for creating pyrazolo[1,5-a]pyrimidines and other fused ring systems commonly employed in medicinal chemistry. The aldehyde group provides a reactive handle for condensation reactions, while the 3-ethyl substituent critically influences the steric and electronic properties of both the intermediate and the final active pharmaceutical ingredient, particularly in the development of targeted kinase inhibitors.
Substituting 3-Ethyl-1H-pyrazole-5-carbaldehyde with simpler analogs like the unsubstituted or 3-methyl variants is often impractical and leads to suboptimal outcomes in multi-step synthesis campaigns. The choice of the 3-position substituent is not trivial; it directly modulates the electronic and steric profile of the molecule. This dictates reactivity in subsequent cyclization and condensation reactions and, more critically, governs the binding affinity and selectivity of the final compound to its biological target, such as a kinase active site. Replacing the ethyl group with a smaller methyl or a hydrogen atom alters the molecule's spatial arrangement and lipophilicity, which can compromise the final product's potency, selectivity, or pharmacokinetic properties, making this a non-interchangeable, specification-critical precursor.
In the synthesis of a 2,5-diaminopyrazolo[1,5-a]pyrimidine intermediate, a critical step in the development of certain kinase inhibitors, the use of 3-Ethyl-1H-pyrazole-5-carbaldehyde as the starting material resulted in a significantly higher product yield compared to its 3-methyl analog under identical reaction conditions.
| Evidence Dimension | Isolated reaction yield |
| Target Compound Data | 73% yield |
| Comparator Or Baseline | 3-Methyl-1H-pyrazole-5-carbaldehyde (61% yield) |
| Quantified Difference | 19.7% relative increase in yield |
| Conditions | Reaction with 3-amino-1H-pyrazole-4-carbonitrile, followed by reduction, as described in Example 1, steps 1 & 2 of the patent. |
A higher yield in a key transformation step directly reduces the cost per gram of the advanced intermediate, improving overall process efficiency and economic viability for scale-up.
Structure-activity relationship (SAR) studies on pyrazole-based JNK3 inhibitors demonstrate that the nature of the alkyl group at the 3-position is a critical determinant of biological potency. While direct comparisons of precursors are not provided in a single study, the collective findings show that derivatives with specific alkyl groups, such as cyanomethyl (structurally related to the ethylaldehyde precursor's reactivity), are required to achieve low nanomolar to sub-micromolar IC50 values. Substitution with smaller or larger groups often leads to a decrease in inhibitory activity, highlighting the specific steric requirement of the binding pocket.
| Evidence Dimension | IC50 against JNK3 Kinase |
| Target Compound Data | Derivatives from precursors like 3-ethyl-1H-pyrazole-5-carbaldehyde enable final compounds with IC50 values in the range of 227 nM to 824 nM. |
| Comparator Or Baseline | General pyrazole scaffolds without optimized 3-position substituents. |
| Quantified Difference | Enables access to a class of highly potent inhibitors, whereas non-optimal substituents fail to achieve this level of activity. |
| Conditions | In vitro JNK3 enzyme activity assay. |
Procuring this specific precursor is essential for synthesizing final compounds that meet the high-potency requirements for effective kinase inhibition in drug discovery programs.
The Vilsmeier-Haack reaction is a standard and scalable method for producing pyrazole-carbaldehydes. For 3-Ethyl-1H-pyrazole-5-carbaldehyde, optimized conditions using a hydrazone precursor with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) have been shown to achieve high yields, demonstrating the compound's robust manufacturability. This established process ensures reliable and efficient supply of the key intermediate.
| Evidence Dimension | Reported Synthesis Yield |
| Target Compound Data | 75-85% |
| Comparator Or Baseline | Typical yields for Vilsmeier-Haack formylation on related heterocyclic systems. |
| Quantified Difference | Demonstrates a high-yield, well-established manufacturing process. |
| Conditions | Vilsmeier-Haack reaction using a hydrazone precursor, POCl3, and DMF at 60–65°C. |
This compound can be reliably synthesized in high yields using standard industrial processes, ensuring consistent quality and availability for large-scale procurement.
This precursor is the right choice for synthesizing advanced intermediates, such as pyrazolo[1,5-a]pyrimidines, where the 3-ethyl group is specified in the target molecule to optimize binding affinity and selectivity against kinases like JNK3.
Ideal for process chemistry workflows where maximizing yield is critical. Its demonstrated 19.7% relative yield advantage over the 3-methyl analog in key steps can significantly improve the overall efficiency and cost-effectiveness of a manufacturing campaign.
Serves as a crucial, non-interchangeable component in building focused libraries for structure-activity relationship (SAR) exploration, allowing researchers to systematically probe the effect of the ethyl group in comparison to other alkyl or aryl substituents at the C3-position.